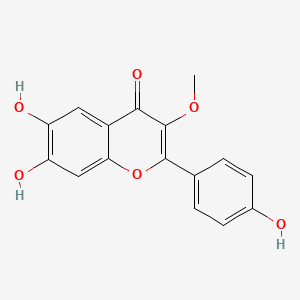![molecular formula C14H28OSi3 B11832690 1-Ethyl-2,2,2-trimethyl-1-phenyl-1-[(trimethylsilyl)oxy]disilane CAS No. 823207-47-2](/img/structure/B11832690.png)
1-Ethyl-2,2,2-trimethyl-1-phenyl-1-[(trimethylsilyl)oxy]disilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3,3,3-trimethyl-1-phenyl-1-(trimethylsilyl)disiloxane is a unique organosilicon compound characterized by its complex structure, which includes both phenyl and trimethylsilyl groups. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3,3,3-trimethyl-1-phenyl-1-(trimethylsilyl)disiloxane typically involves the reaction of phenylsilane with trimethylsilyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum complex, to facilitate the formation of the disiloxane bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture sensitivity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, are essential to obtain the desired product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-3,3,3-trimethyl-1-phenyl-1-(trimethylsilyl)disiloxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, ozone.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Ethyl-3,3,3-trimethyl-1-phenyl-1-(trimethylsilyl)disiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-Ethyl-3,3,3-trimethyl-1-phenyl-1-(trimethylsilyl)disiloxane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl groups provide steric hindrance, which can protect reactive sites on the molecule, while the phenyl group can participate in π-π interactions with aromatic compounds. These interactions facilitate the formation of stable complexes and enhance the reactivity of the compound in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1-trimethylsiloxyethylene: Similar in structure but lacks the ethyl group.
1-Phenyl-2-(trimethylsilyl)acetylene: Contains an acetylene group instead of the disiloxane bond.
Tri(trimethylsilyl)silane: Features three trimethylsilyl groups attached to a single silicon atom.
Uniqueness
1-Ethyl-3,3,3-trimethyl-1-phenyl-1-(trimethylsilyl)disiloxane is unique due to its combination of phenyl and trimethylsilyl groups, which provide both stability and reactivity. This makes it a versatile reagent in various chemical transformations and industrial applications .
Propiedades
Número CAS |
823207-47-2 |
|---|---|
Fórmula molecular |
C14H28OSi3 |
Peso molecular |
296.63 g/mol |
Nombre IUPAC |
ethyl-phenyl-trimethylsilyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C14H28OSi3/c1-8-18(17(5,6)7,15-16(2,3)4)14-12-10-9-11-13-14/h9-13H,8H2,1-7H3 |
Clave InChI |
DOXCOZZQLYVYIS-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](C1=CC=CC=C1)(O[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


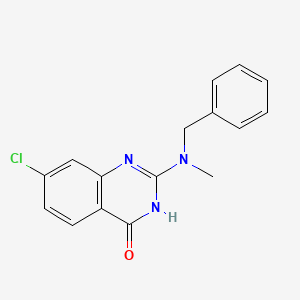
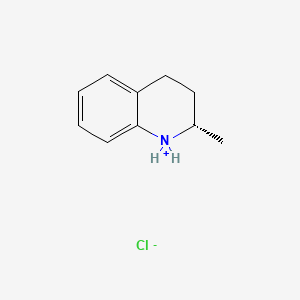
![ylidene]-2,3-dihydro-1H-indole](/img/structure/B11832636.png)
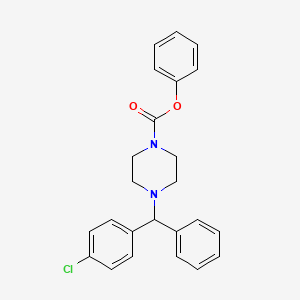
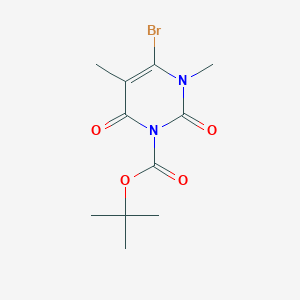
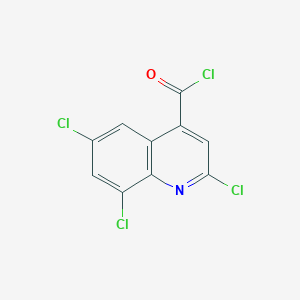

![tert-Butyl 4-oxo-2-phenyl-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11832668.png)
![1-{3-[2-(Trimethylsilyl)ethyl][1,1'-biphenyl]-2-yl}ethan-1-one](/img/structure/B11832675.png)

![7-(((tert-Butyldimethylsilyl)oxy)methyl)-4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11832683.png)
![[(1S)-6-chloro-1-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-yl]methyl 4-bromobenzoate](/img/structure/B11832687.png)
![1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B11832691.png)
